molecular formula C25H20N2O4 B5233455 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid

4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid

Cat. No. B5233455
M. Wt: 412.4 g/mol
InChI Key: DYGLHPINCRAYQH-JWJKVXABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid, also known as CPAB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and material sciences. CPAB is a derivative of benzoic acid and has a molecular formula of C26H19N2O3.

Mechanism of Action

The mechanism of action of 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of the NF-kB pathway, which is a key regulator of inflammation and cell growth. 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of tumor growth.
Biochemical and Physiological Effects:
4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid can inhibit the growth of cancer cells, reduce inflammation, and promote apoptosis. In vivo studies have shown that 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid can reduce tumor growth in animal models and improve the survival rate of animals with cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid is its high yield in the synthesis process, which makes it a feasible candidate for large-scale experiments. 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid is also relatively stable and can be stored for long periods without significant degradation. However, 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid is highly insoluble in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid is not fully understood, which can make it challenging to design experiments that target specific pathways.

Future Directions

There are several future directions for the study of 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid. One potential direction is the development of new drugs based on 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of new materials based on 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid for use in organic electronics and optoelectronics. Additionally, further research is needed to fully understand the mechanism of action of 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid and its potential applications in various fields of science.
Conclusion:
In conclusion, 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid is a chemical compound with potential applications in various fields of science. The synthesis of 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid is a complex process, but the yield is relatively high, making it a feasible candidate for large-scale experiments. 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been extensively studied for its potential applications in pharmacology, material sciences, and other fields. The mechanism of action of 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of the NF-kB pathway and the induction of apoptosis in cancer cells. Further research is needed to fully understand the potential applications of 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid and its mechanism of action.

Synthesis Methods

4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid can be synthesized through a multi-step reaction process that involves the condensation of cinnamic acid and aniline to form cinnamoylaniline, which is then reacted with 4-aminobenzoic acid to produce 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid. The synthesis of 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid is a complex process that requires specialized knowledge and equipment. However, the yield of the synthesis process is relatively high, making it a feasible method for producing 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid in large quantities.

Scientific Research Applications

4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been extensively studied for its potential applications in various fields of science. In pharmacology, 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In material sciences, 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been used as a building block for the synthesis of new materials with unique properties. 4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has also been studied for its potential applications in organic electronics and optoelectronics.

properties

IUPAC Name

4-[[(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c28-23(16-11-18-7-3-1-4-8-18)27-22(17-19-9-5-2-6-10-19)24(29)26-21-14-12-20(13-15-21)25(30)31/h1-17H,(H,26,29)(H,27,28)(H,30,31)/b16-11+,22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGLHPINCRAYQH-JWJKVXABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(Cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.